2-Fluoro-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

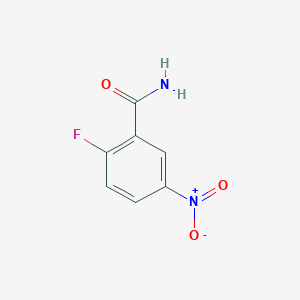

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTLXOOSCSREJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-nitrobenzamide: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Fluoro-5-nitrobenzamide (CAS No. 136146-82-2) has emerged as a particularly valuable scaffold, prized by researchers for its unique trifecta of reactive functional groups: a fluorine atom, a nitro group, and a primary amide.[1] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for its application in the synthesis of complex molecular architectures, particularly within the realm of targeted therapeutics.

The presence of an electron-deficient aromatic ring, a result of the combined inductive and resonance effects of the fluoro and nitro substituents, imbues this molecule with a distinct reactivity profile. This inherent electronic nature is the cornerstone of its utility, enabling chemists to perform selective transformations at multiple sites. The fluorine atom, activated towards nucleophilic aromatic substitution (SNAr), provides a reliable handle for introducing diverse molecular fragments. Concurrently, the nitro group can be readily reduced to an amine, opening a pathway to a vast array of derivatives, while the benzamide moiety offers its own set of synthetic possibilities and can play a crucial role in target engagement through hydrogen bonding. Understanding the interplay of these functional groups is key to harnessing the full potential of this versatile intermediate.

Section 1: Physicochemical Properties and Molecular Architecture

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 136146-82-2 | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid powder | Inferred from related compounds |

| Canonical SMILES | C1=CC(=C(C=C1[O-])C(=O)N)F | [1] |

| InChI Key | BUTLXOOSCSREJN-UHFFFAOYSA-N | [1] |

Molecular Structure and Electronic Profile

The structure of this compound is defined by a benzene ring substituted with three key functional groups. The spatial arrangement and electronic nature of these groups dictate the molecule's reactivity.

Caption: 2D Structure of this compound.

The fluorine atom at the C2 position and the nitro group at the C5 position are both strongly electron-withdrawing. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in this context, becomes the primary site for such reactions. This predictable reactivity is a cornerstone of its utility as a synthetic intermediate.

Section 2: Synthesis and Chemical Reactivity

The most direct and common route to this compound is a two-step process starting from the commercially available 2-Fluoro-5-nitrobenzoic acid. This process involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amination.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust, two-step procedure for the laboratory-scale synthesis of this compound.

Trustworthiness through Self-Validation: Each step in this protocol is designed for high yield and purity, with purification and characterization checkpoints to validate the outcome. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl Chloride

-

Materials:

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-nitrobenzoic acid.

-

Carefully add an excess of thionyl chloride. Causality Note: Thionyl chloride serves as both the chlorinating agent and the solvent. An excess is used to drive the reaction to completion.[5] The reaction will produce HCl and SO₂ gas, which must be vented through a scrubber (e.g., a trap containing NaOH solution).

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.[3][4] The progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. Expertise Note: This step is crucial as residual thionyl chloride can interfere with the subsequent amination step.

-

The resulting crude 2-fluoro-5-nitrobenzoyl chloride, which may be a low-melting solid or oil, can be used directly in the next step or purified by vacuum distillation.[3]

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude 2-Fluoro-5-nitrobenzoyl chloride (from Step 1)

-

Concentrated aqueous ammonia (NH₄OH) or a solution of ammonia in an aprotic solvent like THF.[6]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous, as solvent)

-

Beaker, ice bath, magnetic stirrer, separation funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM or THF in a flask.

-

Cool the solution in an ice bath to 0-5°C. Causality Note: This reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

-

While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia dropwise. An immediate white precipitate of the amide should form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

If using an organic solvent, dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification & Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure amide. The purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Key Reactivity Pathways

The synthetic value of this compound stems from its capacity to undergo selective chemical transformations at its three functional groups.

Caption: Key reactivity pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated by the ortho-amide and para-nitro groups, making it an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols), providing a powerful method for scaffold elaboration.[7][8]

-

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or metals like Fe, Sn, or SnCl₂ in acidic media). The resulting 5-amino-2-fluorobenzamide is a valuable intermediate for synthesizing fused heterocyclic systems.

-

Amide Chemistry: The primary amide can undergo typical transformations, such as dehydration to the corresponding nitrile (2-fluoro-5-nitrobenzonitrile) or hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.

Section 3: Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules. Its utility is particularly pronounced in fragment-based drug discovery (FBDD) and as a core structure for building more complex active pharmaceutical ingredients (APIs).

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are highly sought after in FBDD screening libraries. The fluorine atom provides a sensitive NMR handle (¹⁹F NMR) for detecting binding to target proteins, often with less background noise than traditional ¹H NMR screening.[9][10][11] The this compound scaffold offers a rigid, well-defined shape with hydrogen bond donors (amide N-H) and acceptors (amide C=O, nitro O), making it an attractive starting point for developing potent ligands.[12][13]

Scaffold for Targeted Therapeutics (e.g., PARP Inhibitors): The benzamide functional group is a well-established pharmacophore that mimics the nicotinamide moiety of NAD+, enabling it to bind to the active site of enzymes like poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a clinically important class of cancer therapeutics, particularly for tumors with BRCA1/2 mutations.[14][15] The 2-fluoro-5-nitrophenyl portion of the molecule serves as a versatile platform for synthetic elaboration. The fluorine atom can be displaced to attach larger, more complex groups that can interact with other regions of the enzyme's binding pocket, thereby increasing potency and selectivity. The nitro group can be reduced and further functionalized to modulate solubility, cell permeability, and pharmacokinetic properties.[8]

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds like 2-fluoro-5-nitrobenzoic acid and other nitroaromatics.

-

Potential Hazards:

-

Handling Recommendations:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from the predictable and versatile reactivity of its constituent functional groups. The activated fluorine atom provides a gateway for nucleophilic substitution, the nitro group offers a handle for reduction and subsequent derivatization, and the benzamide moiety serves as both a synthetic handle and a key pharmacophoric element. For researchers and scientists in drug development, a thorough understanding of this molecule's properties and reactivity unlocks significant potential for the efficient synthesis of novel, complex, and biologically active compounds. Its application as a core fragment in the development of targeted therapies underscores its continuing relevance in the pursuit of next-generation medicines.

References

-

PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-benzoyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). 2-Fluoro-5-nitrobenzaldehyde | CAS#:27996-87-8. Retrieved from [Link]

- The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. (n.d.). ChemAdvisors. Retrieved from a relevant chemical supplier blog or technical portal.

- D'Andrea, P., & Negri, A. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Chemistry Central Journal, 11(1), 88.

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

-

Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]

-

Cure Today. (2018). More May Benefit from PARP Inhibitors Through Drug Combinations. Retrieved from [Link]

-

Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

-

PubMed. (2021). PARP inhibitors promote stromal fibroblast activation by enhancing CCL5 autocrine signaling in ovarian cancer. Retrieved from [Link]

-

Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Wiley Online Library. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

-

R Discovery. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

ResearchGate. (2026). Fragment-Based Drug Design. Retrieved from [Link]

-

Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3). Retrieved from [Link]

Sources

- 1. WO2023091944A1 - Combination therapy with anti-trop-2 antibodies and parp inhibitors - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]

- 8. PARP inhibitors promote stromal fibroblast activation by enhancing CCL5 autocrine signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 10. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-Based Drug Discovery | May 18-19, 2021 [drugdiscoverychemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. curetoday.com [curetoday.com]

A Comprehensive Technical Guide to 2-Fluoro-5-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzamide, a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, will delve into its chemical identity, synthesis, spectroscopic characterization, safety considerations, and its pivotal role in the synthesis of targeted therapeutics.

Core Chemical Identity

This compound is a substituted aromatic compound featuring a benzamide core with a fluorine atom and a nitro group at positions 2 and 5, respectively. These functional groups impart unique reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 136146-82-2 | [1] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] |

| Molecular Weight | 184.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical synthetic pathway involves the amidation of 2-fluoro-5-nitrobenzoic acid, which itself can be synthesized from related starting materials.

Synthesis of the Key Precursor: 2-Fluoro-5-nitrobenzoic acid

The primary precursor, 2-fluoro-5-nitrobenzoic acid, can be prepared via the oxidation of 2-fluoro-5-nitrotoluene or the nitration of 2-fluorobenzoic acid.

Conversion to 2-Fluoro-5-nitrobenzoyl chloride

A crucial step towards the synthesis of the target benzamide is the activation of the carboxylic acid group of 2-fluoro-5-nitrobenzoic acid. This is readily achieved by converting it to the more reactive acyl chloride.

A common method for this transformation is the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride [2]

-

Reactants: 2-fluoro-5-nitro-benzoic acid, thionyl chloride.

-

Procedure:

-

A solution of 42 g of 2-fluoro-5-nitro-benzoic acid in 120 ml of thionyl chloride is refluxed for two hours.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

-

Outcome: The resulting 2-fluoro-5-nitro-benzoyl chloride can be used in the subsequent step without further purification.

Final Step: Amidation to this compound

The final step in the synthesis is the reaction of 2-fluoro-5-nitrobenzoyl chloride with an ammonia source. This is a standard nucleophilic acyl substitution reaction.

Proposed Experimental Protocol: Synthesis of this compound

-

Reactants: 2-Fluoro-5-nitrobenzoyl chloride, concentrated ammonium hydroxide.

-

Procedure:

-

The crude 2-fluoro-5-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

The solution is cooled in an ice bath.

-

Concentrated ammonium hydroxide is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The product is isolated by extraction and purified by recrystallization.

-

Caption: Synthetic pathways to this compound.

Spectroscopic Characterization (Reference Data)

¹H NMR Spectrum of 2-Fluoro-5-nitrobenzoic acid

The proton NMR spectrum of 2-fluoro-5-nitrobenzoic acid in DMSO-d₆ would be expected to show three aromatic protons with characteristic splitting patterns due to fluorine and proton-proton coupling.[3]

¹³C NMR Spectrum of 2-Fluoro-5-nitrobenzoic acid

The carbon NMR spectrum of 2-fluoro-5-nitrobenzoic acid will exhibit distinct signals for the seven carbon atoms, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).[4]

Mass Spectrum of 2-Fluoro-5-nitrobenzoic acid

The mass spectrum of 2-fluoro-5-nitrobenzoic acid would show the molecular ion peak and characteristic fragmentation patterns.[5]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of structurally related compounds such as 2-fluoro-5-nitrobenzaldehyde and other nitroaromatic compounds, the following precautions should be observed.[6][7]

-

Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6][7]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

-

A comprehensive risk assessment should be conducted before handling this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its parent acid are valuable building blocks in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the fluorine atom and the nitro group allows for diverse chemical transformations.

Precursor for Heterocyclic Scaffolds

The electron-withdrawing nature of the nitro group and the presence of the fluorine atom make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited in the synthesis of various heterocyclic systems that are common motifs in pharmaceuticals.

Role in the Synthesis of PARP Inhibitors

A significant application of fluorinated nitroaromatic compounds is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. These compounds often feature complex heterocyclic cores that can be constructed using intermediates derived from molecules like 2-fluoro-5-nitrobenzoic acid.

Caption: Role of this compound in synthetic chemistry.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. The unique electronic properties conferred by the fluoro and nitro substituents provide a versatile platform for the construction of complex molecular architectures, underscoring its value to the research and drug development community.

References

-

2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770 - PubChem. National Center for Biotechnology Information. [Link]

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents.

-

Synthesis of 2-fluoro-5-nitro-benzoyl chloride - PrepChem.com. PrepChem.com. [Link]

-

This compound | C7H5FN2O3 | CID 22993875 - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR [m.chemicalbook.com]

- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) MS [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 27996-87-8|2-Fluoro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 2-Fluoro-5-nitrobenzamide: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-nitrobenzamide, a key intermediate in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with a focus on not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₅FN₂O₃.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and an amide functional group on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[2][3] The precise arrangement of these substituents dictates the molecule's reactivity and its potential interactions with biological targets. Therefore, unambiguous confirmation of its structure through spectroscopic methods is a critical step in any research and development workflow.

This guide will provide a detailed analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage data from the closely related precursor, 2-fluoro-5-nitrobenzoic acid, and provide expert analysis on the expected spectral changes upon conversion to the amide. This approach not only offers a robust predictive model for the spectroscopic features of this compound but also highlights the principles of structure-spectra correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F) nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural assignment.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for benzamides due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amide protons, making them more easily observable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire a ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, and spectra can be obtained relatively quickly.

-

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 | Doublet of doublets | JHF ≈ 4 Hz, JHH ≈ 2.5 Hz | H-6 |

| ~8.4 | Doublet of doublets | JHH ≈ 9 Hz, JHH ≈ 2.5 Hz | H-4 |

| ~7.8 (broad) | Singlet | - | -NH₂ |

| ~7.6 | Triplet | JHF ≈ JHH ≈ 9 Hz | H-3 |

Interpretation:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the nitro group and meta to the fluorine and amide groups. It is expected to be the most downfield signal due to the strong electron-withdrawing effect of the nitro group. It should appear as a doublet of doublets due to coupling with H-4 (meta coupling, small J) and the fluorine atom (through-space or four-bond coupling, small J).

-

H-4: This proton is ortho to the nitro group and meta to the amide and fluorine. It will also be significantly downfield. It will appear as a doublet of doublets due to coupling to H-3 (ortho coupling, large J) and H-6 (meta coupling, small J).

-

H-3: This proton is ortho to both the fluorine and the amide group. It is expected to appear as a triplet due to similar ortho coupling constants to H-4 and the fluorine atom.

-

-NH₂: The two protons of the amide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~148 | C-NO₂ |

| ~135 | C-CONH₂ |

| ~128 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~125 (d, ³JCF ≈ 20 Hz) | C-6 |

| ~118 (d, ²JCF ≈ 25 Hz) | C-3 |

Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear around 165 ppm.

-

Fluorine-Bearing Carbon (C-F): This carbon will show a large one-bond coupling to the fluorine atom (¹JCF) and will appear as a doublet at a significantly downfield chemical shift.

-

Nitro-Bearing Carbon (C-NO₂): The carbon attached to the electron-withdrawing nitro group will also be downfield.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear at their characteristic chemical shifts, and those in proximity to the fluorine atom will exhibit smaller C-F coupling constants, appearing as doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted Data:

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is anticipated to be in the range of -110 to -120 ppm relative to CFCl₃. This signal will be split into a triplet of doublets due to coupling with the two ortho protons (H-3) and the one meta proton (H-4).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or just the KBr pellet) is recorded.

-

The sample is placed in the IR beam, and the spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Sources

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-nitrobenzamide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-5-nitrobenzamide, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for successful formulation, synthesis, and analytical method development. This document will delve into the theoretical underpinnings of solubility, present methodologies for its determination, and provide practical insights into the dissolution of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in the pharmaceutical sciences.[1] For a compound like this compound, which serves as a potential building block in medicinal chemistry, its solubility profile dictates its behavior in various stages of drug discovery and development.[2] Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and therapeutic efficacy of a drug candidate.[3][4] Therefore, a thorough understanding and empirical determination of its solubility in different solvent systems are indispensable.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a substituted benzene ring with three key functional groups: a fluorine atom, a nitro group, and a primary amide.

-

Fluorine Atom: The electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding.

-

Nitro Group: The strongly electron-withdrawing nitro group contributes significantly to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Amide Group: The primary amide group is capable of both donating and accepting hydrogen bonds, a crucial factor influencing its interaction with protic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O₃ | PubChem[5] |

| Molecular Weight | 184.12 g/mol | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

The XLogP3 value of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[5] This indicates that it is likely to exhibit some degree of solubility in both polar and non-polar solvents. The presence of both hydrogen bond donors and acceptors further suggests that hydrogen bonding will play a significant role in its dissolution in protic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are capable of forming hydrogen bonds. They are expected to be effective at dissolving polar solutes like this compound due to the favorable interactions between the solvent and the polar functional groups of the solute.

-

Non-polar Solvents: Solvents like hexane and toluene have low dipole moments and primarily interact through weaker van der Waals forces. While this compound has polar functional groups, the aromatic ring provides a non-polar region, suggesting some limited solubility in these solvents.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have large dipole moments but lack acidic protons, so they cannot donate hydrogen bonds. However, they are excellent hydrogen bond acceptors and can effectively solvate polar molecules.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.[1][8] The concentration of the dissolved solute in the saturated solution is then determined analytically.

Experimental Workflow

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that a true equilibrium is reached.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. For finer particles, centrifugation may be necessary to achieve a clear supernatant.[10]

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

Solubility of this compound in Common Organic Solvents (Illustrative Data)

The following table presents hypothetical solubility data for this compound in a selection of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental determination is required for precise values.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | > 50 |

| Ethanol | Polar Protic | 24.5 | > 50 |

| Acetone | Polar Aprotic | 20.7 | 20 - 50 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 5 - 10 |

| Dichloromethane | Polar Aprotic | 9.1 | 1 - 5 |

| Toluene | Non-polar | 2.4 | < 1 |

| Hexane | Non-polar | 1.9 | < 0.1 |

Interpretation of Results:

The illustrative data aligns with the theoretical predictions. The high solubility in polar protic solvents like methanol and ethanol can be attributed to strong hydrogen bonding interactions. The good solubility in a polar aprotic solvent like acetone is due to significant dipole-dipole interactions. As the polarity of the solvent decreases, the solubility of this compound is expected to decrease, with very low solubility in non-polar solvents like toluene and hexane.

Factors Influencing Solubility Measurements

Several experimental factors can significantly impact the accuracy and reproducibility of solubility measurements.[9]

-

Temperature: The solubility of most solids in liquids increases with temperature.[11] Therefore, precise temperature control during the experiment is crucial.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[12]

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of the true equilibrium solubility.[7] It is essential to ensure that the concentration of the dissolved solute remains constant over time.

-

Solid-State Properties: The crystalline form (polymorph) of the solid can affect its solubility.[10] It is important to characterize the solid phase before and after the solubility experiment.

-

pH (for aqueous solutions): For ionizable compounds, the pH of the aqueous medium will have a profound effect on solubility.[7]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure and applying the principles of intermolecular forces, a qualitative prediction of its solubility in various organic solvents can be made. For quantitative and accurate data, the shake-flask method remains the most reliable approach. The detailed protocol and discussion of influencing factors provided herein serve as a valuable resource for researchers and scientists working with this compound, enabling them to make informed decisions in formulation, process development, and analytical method design.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from a valid URL.[11]

-

Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178.[7]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from a valid URL.[3]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568.[10]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from a valid URL.[4]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from a valid URL.[1]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from a valid URL.[13]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from a valid URL.[14]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from a valid URL.[8]

-

ResearchGate. (n.d.). (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. Retrieved from a valid URL.[15]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a valid URL.[12]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a valid URL.[6]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from a valid URL.[9]

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. ossila.com [ossila.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Fluoro-5-nitrobenzamide

Abstract

2-Fluoro-5-nitrobenzamide is a trifunctional aromatic compound that serves as a highly versatile scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay of a primary amide, a strongly deactivating nitro group, and a strategically positioned fluorine atom, allows for a series of selective and high-yield transformations. This guide provides an in-depth analysis of the reactivity of each functional group, explores their synergistic effects, and presents detailed, field-proven protocols for key chemical manipulations. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this pivotal chemical intermediate.

The Electronic and Steric Landscape of this compound

The reactivity of this compound is not merely the sum of its parts but a consequence of the powerful electronic dialogue between its three functional groups. Understanding this interplay is critical to predicting its chemical behavior and designing effective synthetic strategies.

-

The Nitro Group (-NO₂): The Dominant Activator: The nitro group, positioned at C5, is the principal determinant of the molecule's reactivity profile. As a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, it profoundly depletes the electron density of the aromatic ring. This deactivation renders the ring resistant to electrophilic aromatic substitution. However, this same effect makes the ring highly susceptible to nucleophilic attack, especially at the ortho (C6) and para (C2) positions, where the negative charge of the reaction intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.

-

The Fluorine Atom (-F): An Activated Leaving Group: Located at C2, para to the nitro group, the fluorine atom is in the prime position for activation. While halogens are typically moderate leaving groups, fluorine's high electronegativity creates a highly polarized C-F bond. In the context of Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack by the nucleophile. The strong polarization of the C-F bond, amplified by the ring's overall electron deficiency, creates a powerful electrophilic center at C2, accelerating this crucial first step.[1]

-

The Amide Group (-CONH₂): A Modulating Presence: The primary amide at C1 is a moderately deactivating group. Its nitrogen lone pair is delocalized into the adjacent carbonyl, which in turn can influence the aromatic system. While its electronic influence on the SNAr reaction is overshadowed by the nitro group, its steric bulk at the ortho position can influence the approach of nucleophiles. More importantly, the amide group itself presents reactive sites: the electrophilic carbonyl carbon and the N-H protons, which can participate in hydrogen bonding or be deprotonated under basic conditions.

The confluence of these effects makes the C2-F bond the most reactive site on the molecule for substitution reactions, a feature that is central to its synthetic utility.

Core Reactivities and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The displacement of the fluoride is the cornerstone reaction of this compound. This transformation proceeds via a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The exceptional stability of this intermediate, due to charge delocalization by the para-nitro group, is the driving force for the reaction.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocol 1: SNAr with a Primary Amine (e.g., Benzylamine)

This protocol details a standard procedure for the synthesis of N-substituted 5-nitrobenzamide derivatives.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

-

Addition of Nucleophile: To the stirred solution, add benzylamine (1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base serves to neutralize the HF formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(benzylamino)-5-nitrobenzamide.

Table 1: Representative SNAr Reactions on this compound

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Aniline | K₂CO₃ | DMSO | 100 | 85-95 |

| Piperidine | K₂CO₃ | DMF | 80 | >90 |

| Sodium Methoxide | (None) | Methanol | Reflux | 80-90 |

| 4-Chlorophenol | K₂CO₃ | DMF | 90 | 75-85 |

| Sodium Thiophenolate | (None) | DMF | 25-50 | >90 |

Reduction of the Nitro Group

A subsequent, highly valuable transformation is the selective reduction of the nitro group to a primary amine. This opens up a vast array of synthetic possibilities, including diazotization, acylation, and reductive amination. The choice of reducing agent is critical to ensure the integrity of the amide and the newly installed substituent from the SNAr step.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is often the cleanest method. Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides high yields of the corresponding aniline derivative.[3] It is generally compatible with many functional groups.

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are classic, robust methods for nitro group reduction.[3]

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel) can be an effective alternative to using hydrogen gas.[4]

Caption: A common synthetic workflow utilizing this compound.

Experimental Protocol 2: Reduction of 2-(benzylamino)-5-nitrobenzamide

-

Setup: To a solution of 2-(benzylamino)-5-nitrobenzamide (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10% w/w).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-16 hours).

-

Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(benzylamino)benzamide, which is often pure enough for subsequent steps. If necessary, it can be purified by chromatography.

Reactions Involving the Amide Functional Group

While less frequently manipulated than the fluoro or nitro groups, the primary amide offers additional synthetic handles.

-

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (2-fluoro-5-nitrobenzoic acid) under strong acidic (e.g., refluxing aqueous H₂SO₄) or basic (e.g., refluxing aqueous NaOH) conditions.[5] This transformation is useful for creating derivatives where a carboxylic acid moiety is required.[6]

-

Dehydration to a Nitrile: Treatment with a strong dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the primary amide into a nitrile (2-fluoro-5-nitrobenzonitrile).[5] This introduces a new functional group that can undergo its own set of unique reactions.

Experimental Protocol 3: Dehydration of this compound to 2-Fluoro-5-nitrobenzonitrile

-

Setup: In a fume hood, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

-

Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Purification: The crude 2-fluoro-5-nitrobenzonitrile can be purified by recrystallization from a suitable solvent like ethanol.

Strategic Synthesis: A Logical Framework

The true power of this compound lies in the logical and sequential application of its functional group reactivities. The most common synthetic paradigm involves leveraging the SNAr reaction first to install a desired substituent, followed by the reduction of the nitro group to an amine. This diamine product is a privileged scaffold for building complex heterocyclic systems, which are prevalent in pharmaceuticals.

Caption: Logical decision tree for synthetic routes from this compound.

Conclusion

This compound is a testament to the power of synergistic functional group chemistry. The strong activation provided by the nitro group transforms the otherwise stable C-F bond into a labile site for nucleophilic substitution, while the amide and nitro groups themselves serve as latent functionalities for subsequent transformations. By understanding the distinct reactivity hierarchy and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this molecule. Its ability to serve as a linchpin in the assembly of complex, biologically relevant structures ensures its continued importance in the landscape of drug discovery and advanced materials development.

References

-

SAGE Publications Inc. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025-08-07). [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018-10-08). [Link]

-

MDPI. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022-02-07). [Link]

-

ResearchGate. Scope of Benzamides. [a]Reaction conditions: 1 (0.2 mmol), 2 a.... [Link]

-

NIH. 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. [Link]

-

NIST. 2-Fluoro-5-nitrobenzonitrile. [Link]

-

Slideshare. Benzamide | PPTX. [Link]

-

NIH. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

Autechre. The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. [Link]

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

-

Frontiers. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024-05-21). [Link]

- Unknown Source. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.

-

LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). [Link]

-

YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

MDPI. Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020-10-20). [Link]

-

RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]

-

American Chemical Society. Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2026-01-06). [Link]

-

Apicule. 2-Fluoro-5-nitrobenzaldehyde (CAS No: 27996-87-8) API Intermediate Manufacturers. [Link]

-

Scholars' Mine. Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. (2024-09-05). [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). [Link]

-

RSC Publishing. Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. (2017-01-06). [Link]

-

Journal of the American Chemical Society. β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. (2025-10-01). [Link]

-

Chemsrc. 2-Fluoro-5-nitrobenzaldehyde | CAS#:27996-87-8. (2025-08-25). [Link]

Sources

2-Fluoro-5-nitrobenzamide: A Strategic Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-5-nitrobenzamide, a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a nucleophilic substitution--activatable fluorine atom, a reducible nitro group, and a versatile amide handle, offers a powerful platform for the synthesis of complex molecular architectures. This document will detail the physicochemical properties, synthesis, and key chemical transformations of this compound, with a focus on its application in the development of targeted therapeutics, including PARP inhibitors. The causality behind experimental choices and detailed, field-proven protocols are provided to enable researchers to effectively leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

In the landscape of modern organic synthesis, particularly within the pharmaceutical industry, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. This compound (IUPAC Name: this compound) has garnered significant attention due to the orthogonal reactivity of its three key functional groups.[1] The electron-deficient aromatic ring, a consequence of the strongly electron-withdrawing nitro group, renders the ortho-positioned fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile and regioselective introduction of a wide array of nucleophiles. Concurrently, the nitro group itself serves as a synthetic linchpin, readily undergoing reduction to an aniline, which opens up a vast landscape of subsequent chemical transformations. Finally, the primary amide functionality provides a handle for further derivatization or can act as a key pharmacophoric element, mimicking biological motifs. This confluence of reactivity makes this compound an exceptionally valuable scaffold in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). A notable application is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 136146-82-2 | PubChem[1] |

| Molecular Formula | C₇H₅FN₂O₃ | PubChem[1] |

| Molecular Weight | 184.12 g/mol | PubChem[1] |

| Appearance | Off-white to pale yellow solid (typical) | |

| Melting Point | Not available | |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and THF | |

| XLogP3 | 0.9 | PubChem[1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals in the downfield region (typically δ 7.5-9.0 ppm), consistent with a 1,2,4-trisubstituted benzene ring. The amide protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display seven signals, including the carbonyl carbon of the amide (typically δ 165-170 ppm) and six aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively). The C-F stretching vibration will also be present (around 1250 cm⁻¹).

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound proceeds from its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid. This two-step, one-pot procedure involves the activation of the carboxylic acid to an acid chloride, followed by amidation.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Fluoro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Aqueous ammonia (28-30%)

-

Ice

-

Deionized water

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in toluene. Add a catalytic amount of DMF (e.g., 1-2 drops). Cautiously add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Removal of Excess Reagent: After completion, allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Amidation: Cool the flask containing the crude 2-fluoro-5-nitrobenzoyl chloride in an ice bath. Slowly and carefully add the crude acid chloride to a stirred, ice-cold solution of concentrated aqueous ammonia. A precipitate will form immediately.

-

Isolation and Purification: Stir the resulting slurry at 0-5 °C for 30 minutes. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts. Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is demonstrated through its participation in several key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is highly activated towards SNAr by the para-nitro group. This allows for the introduction of a diverse range of nucleophiles, particularly amines, to construct more complex molecular frameworks.

Materials:

-

This compound

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), piperazine (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Reaction: Add DMSO as the solvent and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(piperazin-1-yl)-5-nitrobenzamide.

Reduction of the Nitro Group

The nitro group of this compound and its SNAr derivatives can be selectively reduced to the corresponding aniline. This transformation is crucial for subsequent reactions such as diazotization, further amide couplings, or the formation of heterocyclic rings. Catalytic hydrogenation is a common and efficient method for this reduction.

Materials:

-

Nitro-substituted benzamide (e.g., 2-(piperazin-1-yl)-5-nitrobenzamide)

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Ethanol or Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nitro-substituted benzamide (1.0 eq) in ethanol or methanol.

-

Addition of Reagents: Add ammonium formate (5-10 eq) to the solution. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC. The reaction is often accompanied by the evolution of gas.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, the amino-substituted benzamide, can be purified by crystallization or column chromatography.

Application in the Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of PARP inhibitors, a class of drugs that have shown significant efficacy in treating cancers with DNA repair deficiencies. The core structure of many PARP inhibitors contains a phthalazinone moiety, and this compound serves as a key precursor for constructing this heterocyclic system.

The general synthetic strategy involves an initial SNAr reaction on this compound, followed by reduction of the nitro group, and subsequent cyclization to form the phthalazinone ring. Further elaborations on the appended functionalities lead to the final API.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its trifunctional nature allows for a range of orthogonal chemical transformations, making it an ideal starting material for the construction of complex molecules, particularly in the field of medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their drug discovery and development programs. The continued application of this compound is expected to contribute to the development of novel therapeutics for a range of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.

-

PrepChem. Synthesis of 2-fluoro-5-nitro-benzoyl chloride. [Link]. Accessed January 17, 2026.

-

Taylor & Francis Online. HATU – Knowledge and References. [Link]. Accessed January 17, 2026.

-

The Royal Society of Chemistry. Supplementary Information. [Link]. Accessed January 17, 2026.

-

NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]. Accessed January 17, 2026.

-

ResearchGate. Catalyst‐Free Hydrogen Proton Transfer Reduction of Nitrobenzamides to Aminobenzamides with iPrOH/KOH System. [Link]. Accessed January 17, 2026.

-

BMRB. bmse000668 Benzamide. [Link]. Accessed January 17, 2026.

-

Dalton Transactions. Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. [Link]. Accessed January 17, 2026.

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]. Accessed January 17, 2026.

-

Organic Syntheses. m-NITROBENZAZIDE. [Link]. Accessed January 17, 2026.

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]. Accessed January 17, 2026.

-

NIST WebBook. 2-Fluoro-5-nitrobenzotrifluoride. [Link]. Accessed January 17, 2026.

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. . Accessed January 17, 2026.

-

Materials Chemistry Frontiers. Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. [Link]. Accessed January 17, 2026.

-

PubMed. 2-Fluoro-5-nitrophenyldiazonium: A Novel Sanger-Type Reagent for the Versatile Functionalization of Alcohols. [Link]. Accessed January 17, 2026.

-

PubChem. 2-Fluoro-5-nitrobenzaldehyde. [Link]. Accessed January 17, 2026.

Sources

The Strategic Application of 2-Fluoro-5-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

2-Fluoro-5-nitrobenzamide has emerged as a highly versatile and strategically important building block in the landscape of contemporary drug discovery. Its unique trifunctional chemical architecture, comprising a nucleophilic aromatic substitution-susceptible fluorine atom, a reducible nitro group, and a modifiable amide moiety, offers medicinal chemists a powerful toolkit for the synthesis of complex and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound in medicinal chemistry. We will delve into its pivotal role as a precursor in the development of targeted therapeutics, including PARP inhibitors for oncology and Cereblon E3 ligase binders for Proteolysis Targeting Chimeras (PROTACs). Through detailed synthetic protocols, mechanistic insights, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable scaffold in their quest for novel therapeutic agents.

Introduction: The Unique Chemical Value Proposition of this compound

In the intricate chess game of drug design, the choice of starting materials and key intermediates is paramount. This compound (C₇H₅FN₂O₃, CAS No: 136146-82-2) is a seemingly simple molecule that packs a significant strategic punch for the medicinal chemist.[1] Its utility stems from the orthogonal reactivity of its three key functional groups, which can be addressed sequentially to build molecular complexity in a controlled manner.

The electron-deficient nature of the benzene ring, a consequence of the electron-withdrawing nitro group and the ortho-positioned fluorine, makes the fluorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr).[2] This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, a cornerstone of modern library synthesis. The nitro group, in turn, serves as a masked amine, which can be readily unmasked through reduction, opening up another vector for diversification. Finally, the primary amide offers a handle for further chemical modification or can act as a key pharmacophoric element itself, engaging in crucial hydrogen bonding interactions with biological targets.

This guide will explore how these features are exploited in the synthesis of cutting-edge therapeutics, providing both the "how" and the "why" behind the experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 184.12 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 136146-82-2 | [3] |

| Melting Point | 142-144 °C | [4] |

| Appearance | White to off-white solid | |

| LogP (calculated) | 0.9 | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The reliable and scalable synthesis of this compound is a critical first step for its utilization in drug discovery programs. The most common and efficient laboratory-scale synthesis proceeds from its corresponding carboxylic acid, 2-fluoro-5-nitrobenzoic acid.

Synthesis of 2-Fluoro-5-nitrobenzoyl chloride

The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol:

-

To a solution of 2-fluoro-5-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[4]

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC or GC-MS until the starting material is consumed.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Amidation to this compound

The final step is the reaction of the acyl chloride with an ammonia source.

Experimental Protocol:

-

Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Caption: Synthetic workflow for this compound.

Key Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a versatile building block for the synthesis of complex, biologically active molecules.

Synthesis of PARP Inhibitors: The Case of Olaparib

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[5] Olaparib (Lynparza™) was the first-in-class PARP inhibitor to receive regulatory approval.[6] The synthesis of key intermediates of Olaparib showcases the strategic utility of the this compound scaffold's precursor, 2-fluoro-5-formylbenzoic acid, which shares the same substitution pattern. A key intermediate in several Olaparib syntheses is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[7]

While not directly using the benzamide, the synthetic strategies for Olaparib highlight the importance of the 2-fluoro-5-substituted benzoic acid core. The fluorine atom's lability to SₙAr and the potential for modification at the 5-position are central to the construction of the final drug molecule.

Development of Cereblon Binders for PROTACs